Cas no 145350-09-0 (Pioglitazone N-Oxide)

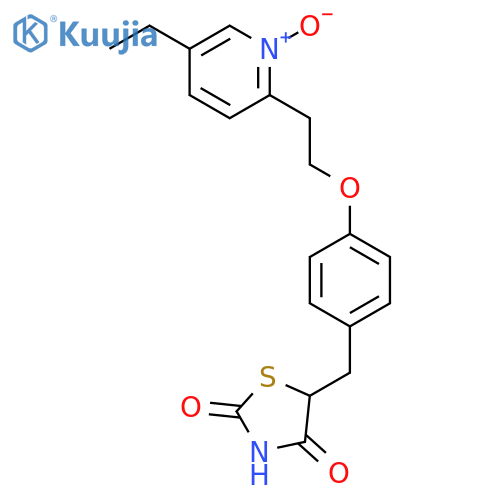

Pioglitazone N-Oxide structure

商品名:Pioglitazone N-Oxide

Pioglitazone N-Oxide 化学的及び物理的性質

名前と識別子

-

- Pioglitazone Hydrochloride

- Pioglitazone HCl

- Pioglitazone N-Oxide

- 5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

- 2-(2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)ethyl)-5-ethylpyridine 1-oxide

- 145350-09-0

- PioglitazoneN-Oxide

- 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-

- AS-18997

- FT-0673908

- AKOS030255781

- 5-[[4-[2-(5-Ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione; 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-, N-oxide; Pioglitazone N-oxide

- rac-2-(2-{4-[(2,4-dioxothiazolidin-5-yl)methyl]phenoxy}ethyl)-5-ethylpyridine-1-oxide

- YTKQAGFCVMHNHM-UHFFFAOYSA-N

- Pioglitazone-d4 N-Oxide (deuterated)

- A909414

- J-008091

- DTXSID30443587

- SCHEMBL9545736

- 5-[[4-[2-(5-Ethyl-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione N-oxide

-

- MDL: MFCD00915839

- インチ: InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(21(24)12-13)9-10-25-16-7-4-14(5-8-16)11-17-18(22)20-19(23)26-17/h3-8,12,17H,2,9-11H2,1H3,(H,20,22,23)

- InChIKey: YTKQAGFCVMHNHM-UHFFFAOYSA-N

- ほほえんだ: CCC1C=CC(CCOC2C=CC(CC3SC(=O)NC3=O)=CC=2)=[N+]([O-])C=1

計算された属性

- せいみつぶんしりょう: 372.11400

- どういたいしつりょう: 392.096

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 466

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 93.6A^2

じっけんとくせい

- 密度みつど: 1.26

- ゆうかいてん: 158-160°C

- ふってん: 575.4 oC at 760 mmHg

- フラッシュポイント: 301.8 oC

- 屈折率: 1.64

- PSA: 106.16000

- LogP: 3.52190

Pioglitazone N-Oxide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store long-term at -20°C

Pioglitazone N-Oxide 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pioglitazone N-Oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-476252-1 mg |

Pioglitazone-d4 N-Oxide, |

145350-09-0 | 1mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208173-2.5 mg |

Pioglitazone N-Oxide, |

145350-09-0 | 2.5 mg |

¥2,482.00 | 2023-07-11 | ||

| eNovation Chemicals LLC | Y1254217-25mg |

2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]- |

145350-09-0 | 98%(HPLC) | 25mg |

$220 | 2024-06-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-476252-1mg |

Pioglitazone-d4 N-Oxide, |

145350-09-0 | 1mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AA73441-100mg |

Pioglitazone n-oxide |

145350-09-0 | 98%(HPLC) | 100mg |

$331.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1254217-100mg |

2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]- |

145350-09-0 | 98%(HPLC) | 100mg |

$2910 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1254217-10mg |

2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]- |

145350-09-0 | 98%(HPLC) | 10mg |

$1020 | 2025-02-25 | |

| TRC | P471010-2.5mg |

Pioglitazone N-Oxide |

145350-09-0 | 2.5mg |

$ 136.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | Y1254217-100mg |

2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]- |

145350-09-0 | 98%(HPLC) | 100mg |

$530 | 2024-06-08 | |

| Ambeed | A192131-1g |

Pioglitazone N-oxide |

145350-09-0 | 95% | 1g |

$646.0 | 2024-04-23 |

Pioglitazone N-Oxide 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

推奨される供給者

Amadis Chemical Company Limited

(CAS:145350-09-0)Pioglitazone N-Oxide

清らかである:99%

はかる:1g

価格 ($):581.0